molecular formula C19H30N4O3S B6007509 N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B6007509
M. Wt: 394.5 g/mol
InChI Key: HKNVXSOMKCFMBZ-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and piperidine rings. Common reagents used in these reactions include thioamides, alkyl halides, and amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide is unique due to its combination of thiazole, morpholine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-15-17(27-14-21-15)3-2-6-20-19(25)16-4-5-18(24)23(13-16)8-7-22-9-11-26-12-10-22/h14,16H,2-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNVXSOMKCFMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C2CCC(=O)N(C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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